molecular formula C18H39AlO6 B8072676 Tris(2-butoxyethoxy)alumane CAS No. 40642-97-5

Tris(2-butoxyethoxy)alumane

Cat. No.: B8072676
CAS No.: 40642-97-5
M. Wt: 378.5 g/mol
InChI Key: SHAFDZSJUWNMTJ-UHFFFAOYSA-N
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Description

Tris(2-butoxyethoxy)alumane is an organoaluminum compound characterized by an aluminum center coordinated to three 2-butoxyethoxy ligands. Such compounds are often utilized in catalysis, polymer stabilization, or as precursors in materials synthesis.

Properties

IUPAC Name

tris(2-butoxyethoxy)alumane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H13O2.Al/c3*1-2-3-5-8-6-4-7;/h3*2-6H2,1H3;/q3*-1;+3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAFDZSJUWNMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCO[Al](OCCOCCCC)OCCOCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39AlO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40642-97-5
Record name Tris[2-(butoxy-κO)ethanolato-κO]aluminum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40642-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tris(2-butoxyethoxy)alumane with three organoaluminum compounds from the evidence: Tri-n-decylaluminum, Aluminum-8-hydroxyquinoline (Alq3), and tris(oxo[(oxoalumanyl)oxy]alumane). Key differences in structure, applications, and properties are highlighted.

Table 1: Comparative Analysis of Organoaluminum Compounds

Compound CAS Number Structure Molecular Formula Applications Key Properties
This compound N/A Al with three 2-butoxyethoxy groups Not available Hypothetical: catalysis, stabilizers Likely polar, moderate reactivity
Tri-n-decylaluminum 1726-66-5 Al with three decyl chains C30H63Al Catalysis, polymerization Hydrophobic, highly reactive
Aluminum-8-hydroxyquinoline 2085-33-8 Tris-chelate complex with 8-HQ ligands C27H18AlN3O3 OLEDs, optoelectronics Luminescent, thermally stable
tris(oxo[...])alumane 1302-93-8 Oxo-alumane with silanedione Not provided Ceramics, materials synthesis High thermal stability

Key Findings:

Structural Differences: Tri-n-decylaluminum features long alkyl chains, rendering it highly hydrophobic and reactive in nonpolar environments . Aluminum-8-hydroxyquinoline adopts a planar tris-chelate structure, enabling π-conjugation for optoelectronic applications . this compound (inferred) likely exhibits intermediate polarity due to ether-containing ligands, balancing solubility and reactivity.

Applications: Tri-n-decylaluminum: Primarily used in Ziegler-Natta catalysis for olefin polymerization . Alq3: A cornerstone in organic light-emitting diodes (OLEDs) due to efficient electroluminescence .

Thermal and Chemical Stability :

  • Alq3 demonstrates exceptional thermal stability (decomposition >300°C), critical for device longevity .
  • Tri-n-decylaluminum is pyrophoric, requiring careful handling under inert conditions .
  • The ether ligands in This compound may enhance stability compared to alkylaluminum compounds but reduce reactivity.

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